molecular formula C7H6Cl2O2S B1296247 4-Chloro-3-methylbenzenesulfonyl chloride CAS No. 6291-02-7

4-Chloro-3-methylbenzenesulfonyl chloride

Cat. No. B1296247
CAS RN: 6291-02-7
M. Wt: 225.09 g/mol
InChI Key: WEPYREBDJIVOHD-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6Cl2O2S . It has a molecular weight of 225.09 g/mol . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-methylbenzenesulfonyl chloride is 1S/C7H6Cl2O2S/c1-5-4-6 (12 (9,10)11)2-3-7 (5)8/h2-4H,1H3 . The canonical SMILES string is Cc1cc (ccc1Cl)S (=O) (=O)Cl . The compound has 2 hydrogen bond acceptors and 1 rotatable bond .


Physical And Chemical Properties Analysis

4-Chloro-3-methylbenzenesulfonyl chloride has a density of 1.5±0.1 g/cm3, a boiling point of 297.5±28.0 °C at 760 mmHg, and a flash point of 133.7±24.0 °C . It has a topological polar surface area of 42.5 Ų . The compound has a molar refractivity of 49.9±0.4 cm3 .

Scientific Research Applications

4-Chloro-3-methylbenzenesulfonyl chloride is a type of organic building block . It’s often used in the field of proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. In this context, 4-Chloro-3-methylbenzenesulfonyl chloride could be used in the synthesis of new compounds or as a reagent in various biochemical reactions.

Safety And Hazards

4-Chloro-3-methylbenzenesulfonyl chloride is classified as a skin corrosive and skin sensitizer . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Safety precautions include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .

properties

IUPAC Name

4-chloro-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPYREBDJIVOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277883
Record name 4-chloro-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylbenzenesulfonyl chloride

CAS RN

6291-02-7
Record name 6291-02-7
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Record name 4-chloro-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methylbenzene-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

4-Chloro-3-methylaniline hydrochloride (75 g, 0.54 mol) was dissolved in 200 mL concentrated hydrochloride acid (200 mL) and acetic acid (60 mL). The mixture was cooled to −5° C. and NaNO2 (40.9 g, 0.59 mmol) was added. The mixture was stirred between −10° C. to −5° C. for 1 h. While the diazotization was in progress, glacial AcOH (600 mL) was placed in a 4000-mL beaker and stirred magnetically. Sulfur dioxide was introduced by a bubbler tube with a fritted end immersed below the surface of the AcOH until saturation was evident. Cuprous chloride (15 g) was added to the solution. The introduction of sulfur dioxide was continued until the yellow-green suspension becomes blue-green. The mixture was then placed in an ice bath and cooled to 10° C. The diazotization reaction mixture was subsequently added in portions over a 30 min period to the sulfur dioxide solution, ensuring the temperature of the solution did not exceed 30° C. After all the diazonium salt mixture was added, the mixture was poured into ice water (2 L). The resulting precipitate was filtered and re-dissolved in hexane (500 mL). The mixture was filtered through a pad of silica gel (100 g) and the filter pad was washed with hexane (300 mL). The combined filtrate was concentrated to yield 50 g of 4-chloro-3-methylbenzenesulfonyl chloride as slightly yellow solid.
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
40.9 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Cuprous chloride
Quantity
15 g
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Eleven

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